molecular formula C11H16Cl2N2O2 B11842117 3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride

3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride

Cat. No.: B11842117
M. Wt: 279.16 g/mol
InChI Key: AVUCIUFLUDYMCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride typically involves the reaction of 3-(3-Aminoazetidin-3-yl)phenol with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminoazetidin-3-yl)phenyl acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

[3-(3-aminoazetidin-3-yl)phenyl] acetate;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c1-8(14)15-10-4-2-3-9(5-10)11(12)6-13-7-11;;/h2-5,13H,6-7,12H2,1H3;2*1H

InChI Key

AVUCIUFLUDYMCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2(CNC2)N.Cl.Cl

Origin of Product

United States

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